molecular formula C12H17BrN2O B2358397 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 1161833-90-4

4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline

Cat. No.: B2358397
CAS No.: 1161833-90-4
M. Wt: 285.185
InChI Key: IEKCXQDKELIIQS-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₇BrN₂O Molecular Weight: 285.18 g/mol This compound features a bromine substituent at the 4-position of the aniline ring and a pyrrolidine-containing ethoxy group at the 2-position. Pyrrolidine, a five-membered secondary amine ring, contributes to the molecule’s basicity and steric profile.

Properties

IUPAC Name

4-bromo-2-(2-pyrrolidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-10-3-4-11(14)12(9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKCXQDKELIIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 4-bromo-2-nitroaniline with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The nitro group is reduced to an amine, and the ethoxy linker is introduced through nucleophilic substitution . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline serves as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases, including cancer and infections.
  • Biological Activity : Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. For instance, it has been investigated for its ability to inhibit specific enzymes involved in cancer progression.

2. Organic Synthesis

  • Intermediate in Chemical Reactions : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

3. Material Science

  • Development of Advanced Materials : The compound can be used in the production of polymers and coatings with specific properties. Its unique structure may impart desirable characteristics such as increased durability or enhanced optical properties.

Research indicates several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can effectively inhibit various bacterial strains.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli15–60 µM
This compoundS. aureus60–100 µM
Standard Drug (Ciprofloxacin)E. coli< 1 µM
  • Anticancer Potential : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit anticancer effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity and potential applications of this compound:

Anticancer Activity
Research has indicated that derivatives containing similar structural motifs can inhibit tumor growth in vitro and in vivo models.

Enzyme Inhibition
Studies have shown that the compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial for developing treatments for metabolic disorders.

Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective properties, which may provide therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Ethoxy Group

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]aniline
  • Molecular Formula : C₁₃H₁₉BrN₂O
  • Molecular Weight : 307.21 g/mol
  • Key Differences :
    • Piperidine (six-membered ring) replaces pyrrolidine, increasing ring size and lipophilicity.
    • The larger piperidine group may alter steric hindrance, affecting binding to biological targets or solubility.
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline
  • Molecular Formula : C₁₀H₁₅BrN₂O
  • Molecular Weight : 259.14 g/mol
  • Key Differences: Dimethylamino substituent replaces pyrrolidine, reducing steric bulk and basicity. Lower molecular weight and simpler structure may enhance aqueous solubility but reduce receptor affinity in certain applications.

Variations in the Aniline Ring

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
  • CAS : 50609-01-3
  • Molecular Formula : C₁₂H₁₈N₂O
  • Molecular Weight : 206.28 g/mol
  • Key Differences :
    • Lacks the bromine atom at the 4-position, reducing electron-withdrawing effects.
    • May exhibit higher reactivity in electrophilic substitution reactions compared to the brominated analog.
4-Bromo-2-(1-phenylvinyl)aniline
  • Molecular Formula : C₁₄H₁₁BrN
  • Molecular Weight : 273.15 g/mol
  • Key Differences :
    • A phenylvinyl group replaces the ethoxy-pyrrolidine moiety, introducing π-π conjugation and planar geometry.
    • Enhanced rigidity could influence binding to aromatic receptors or enzymes.

Functional Group Additions

4-Bromo-2-[2-(piperidin-1-yl)ethoxy]-N-[3-(piperidin-1-yl)propyl]aniline
  • Molecular Formula : C₂₃H₃₆BrN₃O
  • Molecular Weight : 424.2/426.2 g/mol
  • Key Differences: Additional piperidine-substituted propyl chain increases molecular weight and lipophilicity. Potential for enhanced membrane permeability but reduced metabolic stability.
4-Bromo-2-(pyridine-2-carboximidoyl)aniline
  • Molecular Formula : C₁₂H₁₀BrN₃
  • Molecular Weight : 276.13 g/mol
  • Key Differences :
    • Pyridine-imidoyl group introduces aromatic nitrogen, enabling metal coordination or hydrogen bonding.
    • Structural rigidity contrasts with the flexible ethoxy-pyrrolidine chain in the target compound.

Notes

  • Data Limitations : Direct comparative studies on biological activity or synthetic yields are sparse in the provided evidence; conclusions are drawn from structural and physicochemical inferences.
  • Emerging Analogs : Recent patents (e.g., ) highlight derivatives with fluorinated or trifluoromethyl groups, indicating trends toward enhanced metabolic stability .

Biological Activity

4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position of an aniline ring, linked to a pyrrolidine moiety via an ethoxy group. This structural configuration is believed to enhance its interaction with biological targets, potentially increasing its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases, similar to other brominated phenylamino derivatives, which are known to affect cell proliferation and survival pathways .
  • Transcription Factor Modulation : It has been suggested that the compound can activate or repress transcription factors involved in inflammation and cell cycle regulation, such as STAT3 and NF-kappa-B .
  • Cytotoxic Effects : In vitro studies indicate that it may induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 and caspase-3 .

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity :

  • Cell Line Studies : In vitro assays have shown that the compound has cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For example, studies reported IC50 values ranging from 0.11 µM to 1.47 µM against different cancer types .
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.76
A549 (Lung Cancer)0.89
HeLa (Cervical Cancer)1.20

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity :

  • Bacterial Inhibition : The compound demonstrated significant antibacterial properties against various strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL)
E. coli64
S. aureus32
Pseudomonas aeruginosa128

Case Studies

A notable study conducted on the compound involved its application in treating cancerous cells in vitro. The study highlighted that treatment with this compound led to:

  • Increased apoptosis markers.
  • Downregulation of anti-apoptotic proteins.

Another research effort focused on its antimicrobial properties against resistant bacterial strains, showing that it could serve as a potential lead compound for developing new antibiotics.

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